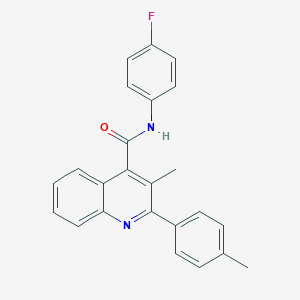![molecular formula C27H25N3O4S B335553 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335553.png)
3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thienyl ring, and a dibenzo[b,e][1,4]diazepin-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thienyl and dibenzo[b,e][1,4]diazepin-1-one intermediates separately, followed by their coupling under specific conditions.
Synthesis of Thienyl Intermediate: The thienyl intermediate can be synthesized via the nitration of thiophene, followed by functional group modifications to introduce the nitro group at the desired position.
Synthesis of Dibenzo[b,e][1,4]diazepin-1-one Intermediate: This intermediate can be prepared through a series of cyclization reactions starting from appropriate benzene derivatives.
Coupling Reaction: The final step involves coupling the thienyl and dibenzo[b,e][1,4]diazepin-1-one intermediates under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the thienyl ring could yield various substituted thienyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As a complex molecule with multiple functional groups, it can serve as a building block for the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE would depend on its specific application. In medicinal chemistry, for example, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and thienyl ring could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Thiophenes: Compounds with a thiophene ring, known for their applications in medicinal chemistry and materials science.
Benzodiazepines: Compounds with a benzodiazepine core, widely used in the treatment of neurological disorders.
Uniqueness
What sets 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart is the combination of these structural motifs in a single molecule, potentially offering a unique set of properties and applications that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C27H25N3O4S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
9,9-dimethyl-6-(5-nitrothiophen-2-yl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25N3O4S/c1-27(2)15-19-25(21(31)16-27)26(22-12-13-24(35-22)30(33)34)29(20-11-7-6-10-18(20)28-19)23(32)14-17-8-4-3-5-9-17/h3-13,26,28H,14-16H2,1-2H3 |
Clé InChI |
XONRYUBXODFUQR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)hexanamide](/img/structure/B335470.png)

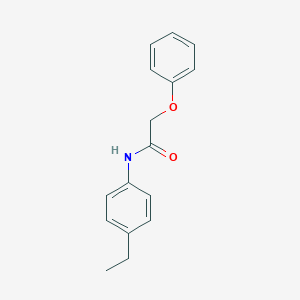
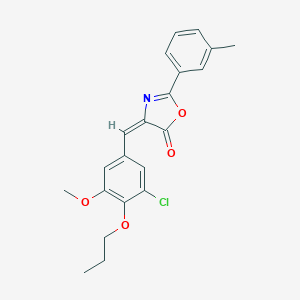
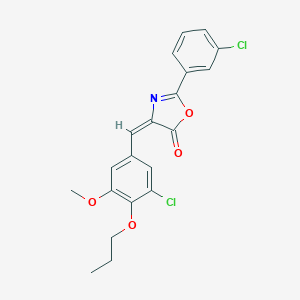
![Ethyl 6-tert-butyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335480.png)
![5-(4-Ethoxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335484.png)
![methyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B335485.png)
![5-(4-Isopropylbenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335486.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B335487.png)
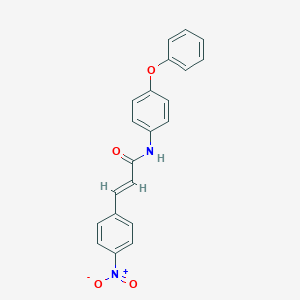

![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B335492.png)
